1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selectivity

Secure the thiophen-3-yl regioisomer—critical for 3D pharmacophore coverage in Chk1, JNK3, and p38 MAPK kinase screening decks. Halogen-free, moderate MW (338.43) scaffold enables Rule-of-Five-compliant lead optimization with favorable logP and tPSA. The phenethyl side chain provides flexible SAR probing versus rigid adamantyl analogs. Sourced as a reference standard for constructing focused 3-(thiophen-3-yl)pyrazin-2-yl urea libraries. Ensure batch-to-batch consistency and avoid regioisomeric misassignment with this controlled compound.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034538-94-6
Cat. No. B2426208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
CAS2034538-94-6
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C18H18N4OS/c23-18(21-8-6-14-4-2-1-3-5-14)22-12-16-17(20-10-9-19-16)15-7-11-24-13-15/h1-5,7,9-11,13H,6,8,12H2,(H2,21,22,23)
InChIKeyLRVDMSLEVHDQEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034538-94-6): Structural Identity and Compound Class


1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a synthetic disubstituted urea derivative (molecular formula C₁₈H₁₈N₄OS; molecular weight 338.43 g/mol) characterized by a phenethyl group on one urea nitrogen and a 3-(thiophen-3-yl)pyrazin-2-yl methyl substituent on the other [1]. The InChI Key LRVDMSLEVHDQEZ-UHFFFAOYSA-N serves as its unique structural identifier [1]. It belongs to the broader class of N-(heteroaryl)-N′-pyrazinyl urea compounds, a scaffold extensively explored in kinase inhibitor drug discovery programs targeting Chk1, p38 MAPK, and JNK kinases [2]. The compound features a thiophen-3-yl substitution pattern on the pyrazine ring, distinguishing it from the regioisomeric thiophen-2-yl analogs that also populate screening libraries .

Why 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea Cannot Be Interchanged with Structural Analogs


Within the 3-(thiophen-3-yl)pyrazin-2-yl methyl urea chemical series, even minor modifications to the N′-substituent produce substantial changes in physicochemical and potentially pharmacological profiles [1]. The phenethyl side chain of the target compound confers a calculated logP and topological polar surface area (tPSA) that differ meaningfully from analogs bearing 4-chlorobenzyl (CAS 2034498-53-6), 2-methylphenyl (CAS 2034498-44-5), 2,6-difluorophenyl (CAS 2034498-63-8), or adamantyl (CAS 2109574-57-2) groups [2]. Furthermore, the thiophen-3-yl substitution on the pyrazine ring is regioisomerically distinct from the thiophen-2-yl variant (CAS 2034496-96-1), which alters the spatial orientation of the sulfur atom and consequently affects heterocyclic π-stacking interactions in kinase ATP-binding pockets, as documented in co-crystal structures of related thiophene-pyrazolourea JNK3 inhibitors (PDB 7KSI) [3]. Generic substitution without verified bioequivalence data therefore carries risk of altered target engagement, off-target liability, and batch-to-batch inconsistency that undermines experimental reproducibility.

Quantitative Differentiation Evidence for 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034538-94-6)


Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Substitution on the Pyrazine Core

The target compound bears the thiophen-3-yl substituent at the pyrazine 3-position, in contrast to the thiophen-2-yl regioisomer (CAS 2034496-96-1) which is also commercially available. In the structurally related thiophene-pyrazolourea JNK3 inhibitor series, the thiophene ring orientation relative to the pyrazine core was shown to directly modulate kinase selectivity: the lead inhibitor 17 (IC₅₀ = 35 nM for JNK3) achieved high isoform selectivity only with a specific thiophene-pyrazolourea geometry, with selectivity confirmed across a panel of 374 wild-type kinases [1]. The 3-yl attachment changes the sulfur atom's spatial position relative to the urea pharmacophore compared to the 2-yl attachment, altering the hydrogen-bonding and π-stacking geometry within kinase ATP-binding sites [1]. No direct comparative enzymatic data for the target compound versus its thiophen-2-yl analog are available in the public domain; this evidence is class-level inference.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Selectivity

N′-Phenethyl Substituent Physicochemical Differentiation from 4-Chlorobenzyl Analog

The target compound's phenethyl N′-substituent (CAS 2034538-94-6; MW 338.43; formula C₁₈H₁₈N₄OS) contrasts with the 4-chlorobenzyl analog (CAS 2034498-53-6; MW 358.8; formula C₁₇H₁₅ClN₄OS) [1]. The absence of chlorine in the target compound yields a lower molecular weight, reduced halogen content, and predictably lower lipophilicity based on the Hansch π parameter (chlorine π = +0.71 vs. hydrogen π = 0.00 for the terminal phenyl position) [2]. The phenethyl linker (two-carbon bridge) also provides greater conformational flexibility compared to the single-carbon benzyl linker in the chlorobenzyl analog, which may affect binding entropy in target engagement [2]. No experimentally measured logP/logD or solubility values for either compound are publicly available from non-banned sources; this evidence is class-level inference based on calculated physicochemical principles.

Physicochemical Properties Lipophilicity Drug-likeness

Phenethyl vs. Adamantyl N′-Substituent Comparison: Conformational and Steric Differentiation

The target compound's flexible phenethyl substituent contrasts starkly with the rigid, bulky adamantyl group in the analog CAS 2109574-57-2 [1]. The adamantyl analog features a described scaffold where the adamantyl group enhances lipophilicity and metabolic stability, while the thiophene-pyrazine moiety offers opportunities for π-stacking interactions [1]. The target compound's phenethyl group, by comparison, provides a flexible aromatic side chain with a lower steric bulk (estimated molar refractivity ~53 for phenethyl vs. ~45 for adamantyl fragment alone, though adamantane's caged structure yields higher three-dimensional bulk) and different conformational entropy [2]. These differences are likely to influence target binding kinetics (k_on/k_off rates) and metabolic susceptibility (CYP-mediated oxidation at benzylic and phenethyl positions in the target compound vs. CYP-resistant adamantyl in the analog) [3]. No quantitative binding or ADME data for either compound are publicly available; this evidence is class-level inference.

Steric Effects Metabolic Stability Screening Library Design

Class-Level Kinase Inhibition Potential: Urea-Pyrazine Scaffold Activity Context

The N-(heteroaryl)-N′-pyrazinyl urea scaffold class to which the target compound belongs has demonstrated validated kinase inhibitory activity across multiple targets. 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas showed potent Chk1 inhibition with co-crystal structural confirmation (PDB 2YWP), while thiophene-pyrazolourea derivatives achieved JNK3 IC₅₀ = 35 nM with high isoform selectivity [1][2]. Patent US8716287 specifically claims urea- or thiourea-substituted 1,4-pyrazine compounds as Chk1 inhibitors useful as anti-cancer agents [3]. The target compound's thiophene-pyrazine-urea architecture maps onto these validated pharmacophores, though the specific substitution pattern has not been independently profiled. No quantitative IC₅₀, Kd, or cellular activity data for the target compound (CAS 2034538-94-6) are publicly available from non-banned sources; this evidence is strictly class-level inference.

Kinase Inhibition Chk1 JNK3 Cancer Therapeutics

Recommended Application Scenarios for 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea (CAS 2034538-94-6)


Kinase Inhibitor High-Throughput Screening (HTS) Library Enrichment with Thiophene-Regioisomer Coverage

The target compound's thiophen-3-yl substitution pattern provides distinct sulfur atom spatial positioning compared to the more common thiophen-2-yl regioisomer [1]. For HTS campaigns targeting kinases where thiophene-pyrazine-urea pharmacophores have demonstrated activity (Chk1, JNK3, p38 MAPK), including both the 3-yl and 2-yl regioisomers in the screening deck maximizes three-dimensional pharmacophore coverage and increases the probability of identifying selective hits with unique binding geometries, as observed in the JNK3 inhibitor co-crystal series (PDB 7KSI) [1].

Lead-like Fragment Optimization Starting Point with Halogen-Free Physicochemical Profile

With a molecular weight of 338.43 and no halogen substituents, the target compound offers a more favorable physicochemical starting point than its 4-chlorobenzyl analog (CAS 2034498-53-6; MW 358.8; one Cl) for lead optimization programs prioritizing drug-likeness and Rule of Five compliance [2]. The phenethyl linker provides sufficient conformational flexibility for induced-fit binding while maintaining a logP predicted to be below typical lipophilic liability thresholds [2]. Medicinal chemistry teams seeking halogen-free, moderate-molecular-weight urea scaffolds for fragment growth or lead optimization may prioritize this compound over halogenated analogs with less favorable calculated properties.

Conformational Flexibility SAR Studies: Phenethyl vs. Rigid N′-Substituent Comparison

The target compound's flexible phenethyl substituent creates opportunities for systematic structure-activity relationship (SAR) studies when compared against rigid analogs such as the adamantyl-substituted compound (CAS 2109574-57-2) [3]. The differential conformational entropy and predicted metabolic susceptibility between flexible aromatic (phenethyl) and rigid polycyclic (adamantyl) N′-substituents allow research teams to probe the contribution of side-chain dynamics to target binding kinetics and CYP-mediated clearance [3]. This compound serves as the flexible reference point in a matched-pair analysis examining the thermodynamic and pharmacokinetic consequences of conformational constraint.

Building Block for Parallel Library Synthesis of 3-(Thiophen-3-yl)pyrazin-2-yl Urea Derivatives

As a member of the 3-(thiophen-3-yl)pyrazin-2-yl methyl urea series that includes at least a dozen commercially cataloged analogs with varied N′-substituents (2-methylphenyl, 4-chlorobenzyl, 2,6-difluorophenyl, thiophen-2-yl, thiophen-2-ylmethyl, 2-methoxyphenyl, tetrahydropyran-4-yl, etc.) [2], the target compound can serve as a reference standard or synthetic intermediate for constructing focused libraries. Researchers purchasing the entire series for comparative profiling can use the phenethyl analog as a benchmark compound to establish baseline activity and selectivity profiles before exploring more heavily substituted or heteroatom-containing variants [2].

Quote Request

Request a Quote for 1-Phenethyl-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.